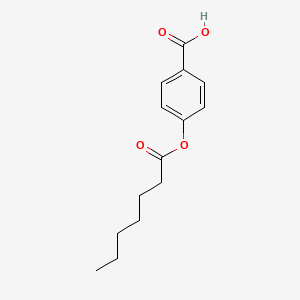

4-(Heptanoyloxy)benzoic acid

CAS No.: 70973-86-3

Cat. No.: VC19394433

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70973-86-3 |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4-heptanoyloxybenzoic acid |

| Standard InChI | InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |

| Standard InChI Key | BUWAEAUOELHEEF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Molecular Identification

Structural Features

4-(Heptanoyloxy)benzoic acid consists of a benzoic acid core esterified with a heptanoyl group at the 4-position. The SMILES notation and InChIKey provide unambiguous identifiers for its structure . The ester linkage introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt formation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 250.29 g/mol | |

| XLogP3-AA (lipophilicity) | 3.5 | |

| Topological polar surface area | 57 Ų | |

| Hydrogen bond acceptors | 4 |

Synthesis and Reaction Pathways

Esterification Strategies

The compound is synthesized via Steglich esterification, a method employed for acid- and base-sensitive substrates. A typical protocol involves:

-

Reacting 4-hydroxybenzoic acid with heptanoyl chloride in the presence of (DCC) and 4-dimethylaminopyridine (DMAP) .

-

Purification via recrystallization or column chromatography to isolate the product.

Table 2: Representative Reaction Conditions

| Reagent | Role | Molar Ratio |

|---|---|---|

| 4-Hydroxybenzoic acid | Nucleophile | 1.0 |

| Heptanoyl chloride | Electrophile | 1.2 |

| DCC | Coupling agent | 1.1 |

| DMAP | Catalyst | 0.1 |

Byproduct Analysis

Common impurities include:

-

Unreacted 4-hydroxybenzoic acid (removable via base wash).

-

Diesters from over-acylation (mitigated by stoichiometric control).

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of structurally similar esters reveals:

-

Melting point: Estimated range 80–100°C, influenced by alkyl chain packing .

-

Thermal stability: Decomposition above 200°C, consistent with the stability of aromatic esters .

Solubility Profile

-

Polar solvents: Moderate solubility in ethanol and acetone due to hydrogen bonding.

-

Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .

Liquid Crystalline Behavior

Table 3: Comparison with Mesogenic Analogues

| Compound | Phase Behavior | Transition Temp (°C) |

|---|---|---|

| 4-Octanoyloxybenzoic acid | Monotropic nematic | 85 (clearing point) |

| 4-Hexanoyloxybenzoic acid | No mesophase | – |

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer in:

-

Liquid crystal polymers (LCPs): Copolymerization with mesogenic diols enhances thermal stability .

-

Dendrimers: Functionalization at the carboxylic acid group enables branching .

Surface Modification

Self-assembled monolayers (SAMs) derived from 4-(Heptanoyloxy)benzoic acid improve hydrophobicity on metal oxides, with contact angles up to 110° .

Toxicological Considerations

Benzoic Acid Derivatives

While specific data on 4-(Heptanoyloxy)benzoic acid are lacking, benzoic acid (parent compound) shows:

-

Subchronic effects: Pulmonary inflammation and platelet reduction at 1200 mg/m inhalation exposure .

Risk Assessment Gaps

-

No carcinogenicity or reproductive toxicity studies available.

-

Ester hydrolysis in vivo may release heptanoic acid, requiring toxicokinetic evaluation.

Computational Modeling Insights

Molecular dynamics simulations of analogous esters predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume